6-Amino-3-methylpicolinic acid

Lipophilicity Drug-likeness Chromatographic retention

6-Amino-3-methylpicolinic acid (IUPAC: 6-amino-3-methylpyridine-2-carboxylic acid) is a disubstituted pyridine derivative belonging to the picolinic acid family. It carries an amino group at the 6-position and a methyl group at the 3-position of the pyridine ring, with the carboxylic acid group ortho to the ring nitrogen, enabling N,O-bidentate metal coordination.

Molecular Formula C7H8N2O2
Molecular Weight 152.153
CAS No. 1628841-42-8
Cat. No. B2922278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-methylpicolinic acid
CAS1628841-42-8
Molecular FormulaC7H8N2O2
Molecular Weight152.153
Structural Identifiers
SMILESCC1=C(N=C(C=C1)N)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
InChIKeyQAUXOXHWEABBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-methylpicolinic acid (CAS 1628841-42-8): Procurement-Relevant Physicochemical and Structural Profile


6-Amino-3-methylpicolinic acid (IUPAC: 6-amino-3-methylpyridine-2-carboxylic acid) is a disubstituted pyridine derivative belonging to the picolinic acid family. It carries an amino group at the 6-position and a methyl group at the 3-position of the pyridine ring, with the carboxylic acid group ortho to the ring nitrogen, enabling N,O-bidentate metal coordination . The molecular formula is C₇H₈N₂O₂ (MW: 152.15 g/mol), and predicted physicochemical properties include a density of 1.337 ± 0.06 g/cm³ and a boiling point of 381.6 ± 42.0 °C . This compound is primarily supplied as a research-grade building block (typical purity ≥98%) for synthetic chemistry, medicinal chemistry, and coordination chemistry applications .

Why 6-Amino-3-methylpicolinic acid Cannot Be Readily Replaced by Other Aminopicolinic Acid Regioisomers in Synthesis and Assay Design


The picolinic acid scaffold can accommodate amino and methyl substituents at multiple ring positions, generating several constitutional isomers with identical molecular formula (C₇H₈N₂O₂, MW 152.15) but critically different spatial arrangement of hydrogen-bond donors/acceptors and metal-binding geometry [1]. In the 6-amino-3-methyl substitution pattern, the amino group is positioned para to the ring nitrogen and ortho to the carboxylic acid, whereas in the common regioisomer 3-amino-6-methylpicolinic acid (CAS 53636-71-8) the amino group sits ortho to the carboxylic acid. This positional swap alters the compound's computed LogP (0.67 for the 6-amino-3-methyl isomer vs. reported values ranging from -0.39 to +1.25 for the 3-amino-6-methyl isomer, depending on computational method) and TPSA, directly impacting solubility, permeability, and chromatographic behavior . Consequently, in any structure-activity relationship (SAR) study, metal-chelation application, or synthetic sequence predicated on a precise donor-atom topology, substituting one regioisomer for another without re-optimization can lead to loss of target binding, altered complex stability, or divergent reaction outcomes [2].

6-Amino-3-methylpicolinic acid: Quantitative Comparative Evidence Against Closest Analogs


Regioisomer-Dependent Lipophilicity: 6-Amino-3-methylpicolinic acid vs. 3-Amino-6-methylpicolinic acid

The computed octanol-water partition coefficient (LogP) for 6-amino-3-methylpicolinic acid is 0.67 (ACD/Labs prediction, reported by ChemScene) , whereas the regioisomer 3-amino-6-methylpicolinic acid exhibits a wider reported LogP range from -0.39 (ChemSpace) to +1.25 (Chemsrc, ACD/LogP) depending on the prediction algorithm . The 0.67 LogP of the 6-amino-3-methyl isomer places it closer to the optimal range for oral bioavailability (LogP 0–3) than the more polar regioisomer (LogP -0.39), while avoiding the excessive lipophilicity (LogP >1) that can promote non-specific protein binding and poor aqueous solubility. This differential lipophilicity also translates into distinct reversed-phase HPLC retention times, enabling facile separation of regioisomeric mixtures during purity analysis [1].

Lipophilicity Drug-likeness Chromatographic retention

Distinct Metal-Chelation Geometry: 6-Amino vs. 3-Amino Substitution Topology

Picolinic acid derivatives coordinate metal ions via the pyridine nitrogen and the deprotonated carboxylate oxygen, forming a stable five-membered chelate ring [1]. When the amino group is placed at the 6-position (as in 6-amino-3-methylpicolinic acid), it is located para to the pyridine nitrogen and does not participate directly in the primary N,O-chelate; however, it can engage in secondary coordination or hydrogen-bonding interactions with the metal-bound solvent sphere. In contrast, the 3-amino-6-methylpicolinic acid regioisomer places the amino group ortho to the carboxylic acid, where it can compete with the pyridine nitrogen for metal binding or form a distinct N,N-chelate [2]. Although no direct comparative stability constant (log K) data have been published for these exact regioisomers, class-level evidence from picolinic acid-metal complexation studies indicates that the position of an auxiliary donor group alters complex stoichiometry and stability by up to 1–2 orders of magnitude in log K [3].

Coordination chemistry Radiopharmaceuticals Chelation therapy

Predicted Physicochemical Property Comparison: Boiling Point and Density Across Aminopicolinic Acid Series

The predicted boiling point of 6-amino-3-methylpicolinic acid (381.6 ± 42.0 °C) is comparable to that of its 3-amino-6-methyl regioisomer (362.5 ± 42.0 °C) [1] and 6-aminopicolinic acid (387.8 °C at 760 mmHg) , reflecting the similar molecular weight and hydrogen-bonding capacity across the series. However, the predicted density of 6-amino-3-methylpicolinic acid (1.337 ± 0.06 g/cm³) is intermediate between 6-aminopicolinic acid (1.417 g/cm³) and 3-methylpicolinic acid (1.23 g/cm³), consistent with the incremental contributions of the amino (+0.08 g/cm³ relative to 3-methylpicolinic acid) and methyl (+0.12 g/cm³ relative to 6-aminopicolinic acid) substituents . This density is identical to the regioisomer 3-amino-6-methylpicolinic acid (1.337 g/cm³), confirming that density alone cannot discriminate between regioisomers.

Physical chemistry Purification Formulation development

Synthetic Intermediate Utility: 6-Amino-3-methylpicolinic acid as a Regioisomerically Defined Building Block

6-Amino-3-methylpicolinic acid contains three functional groups amenable to orthogonal derivatization: the carboxylic acid (esterification, amidation, reduction), the primary aromatic amine (diazotization, acylation, reductive alkylation), and the pyridine nitrogen (N-oxide formation, quaternization) [1]. This regiochemical arrangement allows the amino group to direct electrophilic aromatic substitution to the 5-position (meta to the amino, para to the methyl), a reactivity pattern distinct from the 3-amino-6-methyl isomer where the amino group activates the 2- and 4-positions [2]. In the context of patent literature, substituted picolinic acid derivatives with defined amino/methyl regiochemistry have been claimed as key intermediates for kinase inhibitors (e.g., JAK3 inhibitors) and herbicides [3]. The commercial availability of 6-amino-3-methylpicolinic acid at 98% purity from multiple vendors (e.g., Leyan, ChemScene) ensures a reliable supply chain for synthetic campaigns requiring this specific substitution pattern.

Organic synthesis Medicinal chemistry Building block

Optimal Use Cases for 6-Amino-3-methylpicolinic acid Based on Differential Evidence


Regioisomer-Specific Ligand Design for Metalloenzyme Inhibitor Screening

In programs targeting metalloenzymes (e.g., histone deacetylases, matrix metalloproteinases, or D-amino acid oxidase), the chelating pharmacophore must precisely match the active-site metal geometry. 6-Amino-3-methylpicolinic acid offers an N,O-chelate with an auxiliary 6-NH₂ group positioned away from the primary binding site, making it suitable for generating derivative libraries where the amino group is elaborated into amides, ureas, or sulfonamides without perturbing metal coordination. This differentiates it from the 3-amino-6-methyl isomer, where derivatization of the amino group may directly interfere with metal binding [1].

Synthesis of 5-Substituted Picolinic Acid Derivatives via Electrophilic Aromatic Substitution

The 6-amino-3-methyl substitution pattern directs incoming electrophiles to the 5-position of the pyridine ring, a regiochemical outcome that is complementary to what is obtained with 3-amino-6-methylpicolinic acid (which directs to the 2-/4-positions). This makes 6-amino-3-methylpicolinic acid the preferred starting material for synthesizing 5-halo, 5-nitro, or 5-acyl picolinic acid derivatives, which are common intermediates in agrochemical and pharmaceutical research [2].

Physicochemical Marker for HPLC Method Development and Regioisomer Purity Analysis

The computed LogP of 0.67 for 6-amino-3-methylpicolinic acid, combined with its distinct UV chromophore (pyridine-2-carboxylic acid core), provides a predictable reversed-phase HPLC retention window. When developing purity methods for picolinic acid building block libraries, this compound can serve as a retention-time marker to verify column performance and resolve it from co-eluting regioisomers, particularly the more polar 3-amino-6-methyl isomer, without the need for MS detection .

Scaffold for Radiopharmaceutical Chelator Development

The picolinic acid moiety is a privileged chelator for ⁹⁹ᵐTc, ⁶⁸Ga, and ⁶⁴Cu radiometals. The 6-amino-3-methyl derivative provides a site (the 6-NH₂) for conjugation to targeting vectors (e.g., peptides, antibodies) via amide or thiourea linkages, while maintaining the N,O-chelate for radiometal coordination. The para relationship between the amino conjugation handle and the pyridine nitrogen ensures that conjugation does not electronically deactivate the chelating nitrogen, a potential advantage over the 3-amino-6-methyl isomer [3].

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